Cas no 891110-82-0 (N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
- N-benzyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- F2507-0468
- AB00678616-01
- 891110-82-0
- AKOS024654339
- N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- N-benzyl-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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- Inchi: 1S/C19H16N6OS/c26-18(21-12-14-4-2-1-3-5-14)13-27-19-23-22-17-7-6-16(24-25(17)19)15-8-10-20-11-9-15/h1-11H,12-13H2,(H,21,26)
- InChI Key: WEPDDNCHBCATOF-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=NC=C1)=N2
Computed Properties
- Exact Mass: 376.11063033g/mol
- Monoisotopic Mass: 376.11063033g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 110Ų
N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2507-0468-15mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-30mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-50mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-4mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-20mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-25mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-5μmol |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-10μmol |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-10mg |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2507-0468-20μmol |
N-benzyl-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide |
891110-82-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
Additional information on N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
Recent Advances in the Study of N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS: 891110-82-0)
The compound N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS: 891110-82-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 891110-82-0 as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The unique structural features of N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide, particularly its triazolopyridazine core, have been shown to interact with specific kinase domains, leading to potent inhibition of enzymatic activity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 891110-82-0 and evaluated their inhibitory effects on a panel of kinases. The results demonstrated that the lead compound exhibited nanomolar potency against several clinically relevant kinases, including EGFR and VEGFR2. Molecular docking studies further revealed that the benzyl and pyridinyl moieties play a crucial role in binding to the ATP pocket of these kinases, providing insights for further structural optimization.
Another significant advancement in the study of 891110-82-0 is its potential application in cancer therapy. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. Mechanistic investigations suggest that the compound disrupts mitochondrial function and activates the intrinsic apoptotic pathway. These findings were corroborated by in vivo experiments, where tumor growth inhibition was observed in xenograft models without significant toxicity to normal tissues.
Beyond its anticancer properties, recent research has explored the anti-inflammatory potential of N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide. A 2024 study in the European Journal of Pharmacology reported that the compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The study attributed this effect to the modulation of NF-κB signaling, a key pathway in inflammatory responses.
Despite these promising findings, challenges remain in the development of 891110-82-0 as a therapeutic agent. Issues such as solubility, metabolic stability, and selectivity need to be addressed through further medicinal chemistry efforts. Recent computational studies have proposed several structural modifications to improve these properties, including the introduction of hydrophilic groups and the optimization of the triazolopyridazine core.
In conclusion, N-benzyl-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide represents a versatile scaffold with significant potential in drug discovery. The latest research underscores its applicability in kinase inhibition, cancer therapy, and inflammation modulation. Future studies should focus on advancing the compound through preclinical development, with an emphasis on improving its pharmacokinetic profile and therapeutic index.
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